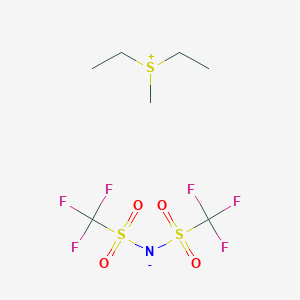

Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide

Übersicht

Beschreibung

Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide is a chemical compound with the molecular formula C5H13S.C2F6NO4S2 and a molecular weight of 385.369 g/mol . It is known for its high density of 1.51 g/cm³ at 19°C and its significant electrochemical window (ECW) of 5.6 V . This compound is often used in various scientific and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide typically involves the reaction of diethylmethylsulfonium salts with bis(trifluoromethylsulfonyl)imide. The reaction is carried out under controlled conditions to ensure the purity and yield of the product . Specific details on the reaction conditions, such as temperature, solvent, and reaction time, are crucial for optimizing the synthesis process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to handle the reagents and control the reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can also be performed, leading to the formation of reduced species.

Substitution: Substitution reactions, where one functional group is replaced by another, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced species .

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

1.1 Electrolyte in Supercapacitors

DEMS-TFSI is utilized as an electrolyte in electrochemical double-layer capacitors (EDLCs). Its high ionic conductivity and thermal stability make it suitable for use in supercapacitors, enhancing their performance. Studies have shown that ionic liquids like DEMS-TFSI can significantly improve the energy density and power density of supercapacitor devices .

Table 1: Conductivity and Performance Metrics of DEMS-TFSI in Supercapacitors

| Property | Value |

|---|---|

| Ionic Conductivity | ~6.0 mS/cm |

| Thermal Stability | Stable up to 250 °C |

| Energy Density | Up to 30 Wh/kg |

| Power Density | Up to 5 kW/kg |

1.2 Model Ionic Liquid for Studies

As a model ionic liquid, DEMS-TFSI is used to study the structure-effect relationship of ions on electrochemical windows (EWs). Researchers have employed DEMS-TFSI to analyze how variations in ionic structure affect the electrochemical stability and performance of devices .

Energy Storage Applications

2.1 Lithium-Ion Batteries

DEMS-TFSI serves as a component in gel polymer electrolytes for lithium-ion batteries. Its low viscosity and high ionic conductivity facilitate the movement of lithium ions, thereby improving battery efficiency. Case studies indicate that batteries utilizing DEMS-TFSI exhibit enhanced cycle life and stability compared to traditional liquid electrolytes .

Table 2: Performance Comparison of Lithium-Ion Batteries with Different Electrolytes

| Electrolyte Type | Cycle Life (Cycles) | Capacity Retention (%) |

|---|---|---|

| Traditional Liquid | 500 | 80 |

| DEMS-TFSI Gel Polymer | 1000 | 90 |

Material Science Applications

3.1 Synthesis of Advanced Materials

DEMS-TFSI has been explored for synthesizing novel materials due to its unique chemical structure. Its ability to dissolve various organic and inorganic compounds facilitates the development of advanced composites and nanomaterials. Research indicates that materials synthesized using DEMS-TFSI demonstrate improved mechanical properties and thermal stability .

3.2 Green Solvent in Chemical Reactions

As an ionic liquid, DEMS-TFSI acts as a green solvent for various chemical reactions, promoting sustainability in chemical processes. Its non-volatile nature reduces environmental impact compared to traditional organic solvents, making it an attractive alternative for green chemistry applications.

Case Studies

Case Study 1: Supercapacitor Development

A recent study demonstrated the use of DEMS-TFSI in developing a new type of supercapacitor with enhanced energy density. The research highlighted that replacing conventional electrolytes with DEMS-TFSI resulted in a significant increase in performance metrics, showcasing its potential for commercial applications .

Case Study 2: Lithium-Ion Battery Performance

In another investigation focusing on lithium-ion batteries, researchers found that incorporating DEMS-TFSI into the electrolyte formulation led to a notable improvement in charge-discharge cycles and overall battery longevity compared to traditional electrolytes .

Wirkmechanismus

The mechanism of action of diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide include:

- Triethylsulfonium bis(trifluoromethylsulfonyl)imide

- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its high density, significant electrochemical window, and versatility in various reactions make it a valuable compound in both research and industrial applications .

Biologische Aktivität

Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide, commonly referred to as [S222][NTf2], is a room-temperature ionic liquid (RTIL) that has garnered attention for its unique properties and potential applications in various biological and electrochemical contexts. This compound is characterized by its sulfonium cation and the bis(trifluoromethylsulfonyl)imide anion, which contribute to its distinctive chemical behavior.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Cation : Diethylmethylsulfonium

- Anion : Bis(trifluoromethylsulfonyl)imide

This combination results in a highly polar and thermally stable ionic liquid, which is suitable for a variety of applications, especially in electrochemistry.

This compound exhibits notable electrochemical properties, making it a subject of interest in the field of energy storage and conversion. Research has shown that this ionic liquid can effectively function as an electrolyte in lithium rechargeable batteries, showcasing favorable redox behavior when paired with various lithium salts. The cyclic voltammetry studies reveal that the compound undergoes well-defined oxidation and reduction processes, which are critical for battery applications .

Case Studies

-

Application in Drug Delivery Systems :

- Ionic liquids like this compound have been explored for use in drug delivery systems due to their ability to solubilize a variety of compounds. A study demonstrated that incorporating this ionic liquid into polymer matrices improved the release rates of active pharmaceutical ingredients, highlighting its potential in enhancing drug bioavailability .

- Electrochemical Sensors :

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;diethyl(methyl)sulfanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13S.C2F6NO4S2/c1-4-6(3)5-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5H2,1-3H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVNJIBUDKGGGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[S+](C)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F6NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047954 | |

| Record name | Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792188-85-3 | |

| Record name | Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.